![molecular formula C5H9F2N B13436588 [2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
[2-(Difluoromethyl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Difluoromethyl)cyclopropyl]methanamine is a compound of significant interest in the field of organic chemistry. It features a cyclopropyl ring substituted with a difluoromethyl group and a methanamine moiety. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)cyclopropyl]methanamine typically involves the introduction of the difluoromethyl group onto a cyclopropyl ring. One common method is the difluoromethylation of cyclopropyl derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as rhodium or palladium . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow generation of difluoromethyl diazo-methane, which is then reacted with cyclopropyl derivatives in the presence of suitable catalysts . This method allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Difluoromethyl)cyclopropyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Aplicaciones Científicas De Investigación
[2-(Difluoromethyl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2-(Difluoromethyl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
[1-(Difluoromethyl)cyclopropyl]methanamine: Similar structure but with different substitution patterns.
[2-(Trifluoromethyl)cyclopropyl]methanamine: Contains a trifluoromethyl group instead of a difluoromethyl group.
[2-(Fluoromethyl)cyclopropyl]methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [2-(Difluoromethyl)cyclopropyl]methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogues . These properties make it particularly valuable in pharmaceutical and agrochemical research.
Propiedades
Fórmula molecular |
C5H9F2N |
|---|---|
Peso molecular |
121.13 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-1-3(4)2-8/h3-5H,1-2,8H2 |
Clave InChI |
PSQQHVRRDBJQHO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
![Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B13436514.png)
![3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine](/img/structure/B13436517.png)
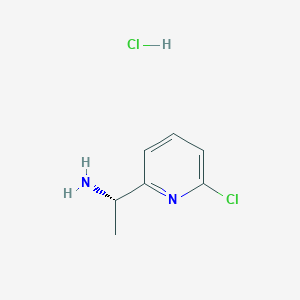
![2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13436526.png)
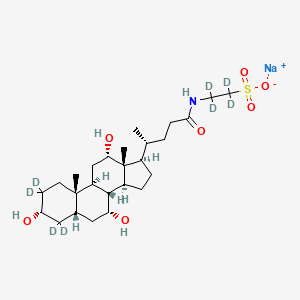
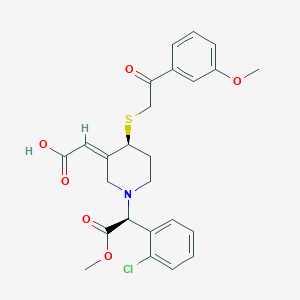
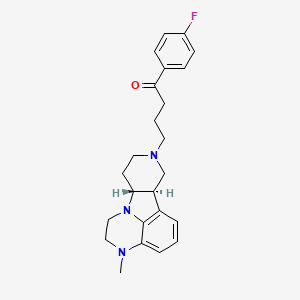
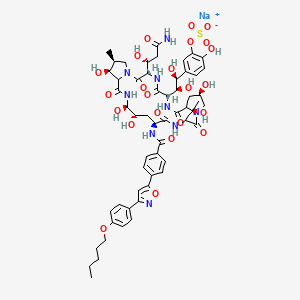

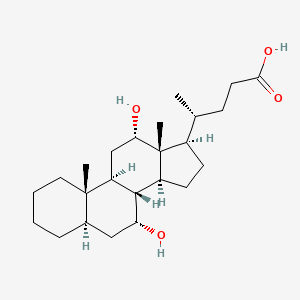
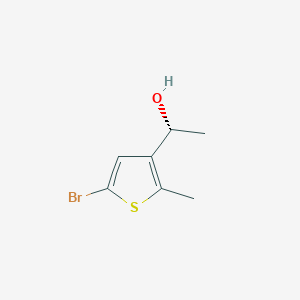
![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)

